molecular formula C13H20ClNO2 B3107734 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline CAS No. 162100-41-6

3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline

Cat. No.: B3107734
CAS No.: 162100-41-6
M. Wt: 257.75 g/mol
InChI Key: ZVCLROWCNYLPEH-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the third position, a diethoxyethyl group at the nitrogen atom, and a methyl group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline typically involves the following steps:

    N-Alkylation: The starting material, 3-chloro-4-methylaniline, is reacted with 2,2-diethoxyethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, resulting in the formation of 4-methylaniline derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like ethanol or water.

Major Products:

    Oxidation: Formation of 3-chloro-N-(2,2-diethoxyethyl)-4-methylbenzaldehyde or 3-chloro-N-(2,2-diethoxyethyl)-4-methylbenzoic acid.

    Reduction: Formation of 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline derivatives with hydrogen replacing the chloro group.

    Substitution: Formation of new derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine:

    Pharmaceutical Development: Explored for its potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, diethoxyethyl, and methyl groups can influence its binding affinity and specificity towards these targets. The compound may also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

  • 3-chloro-N-(2,2-diethoxyethyl)-4-methoxyaniline
  • 3-chloro-N-(2,2-diethoxyethyl)-4-ethylaniline
  • 3-chloro-N-(2,2-diethoxyethyl)-4-fluoroaniline

Uniqueness:

  • Functional Groups: The combination of chloro, diethoxyethyl, and methyl groups in 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline provides unique chemical properties and reactivity compared to its analogs.
  • Applications: Its specific functional groups make it suitable for a wider range of applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c1-4-16-13(17-5-2)9-15-11-7-6-10(3)12(14)8-11/h6-8,13,15H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCLROWCNYLPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=CC(=C(C=C1)C)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloro-4-methylaniline (10.26 g, 72.5 mmol), sodium hydrogen carbonate (9.1 g, 108 mmol) and bromoacetaldehyde diethyl acetal (13.1 ml, 87.1 mmol) were stirred at reflux under Ar in ethanol (150 ml) for 6 days. The mixture was then evaporated to dryness, partitioned between ether and water, and separated. The organic portion was washed with brine, dried (Na2SO4) and evaporated to a black oil. Bulb to bulb distillation of this crude material (oven temperature 175° C., ca 0.1 mmHg) then gave the title compound (4.90 g, 26%) as a colourless oil.
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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